![molecular formula C24H27ClN6O2S B2737381 1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1185032-60-3](/img/structure/B2737381.png)
1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains several functional groups, including a piperazine ring, a triazolo-pyrimidine ring, and a thiophene ring .
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step protocols. For instance, the synthesis of a related compound, “2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”, was carried out in ethanol at room temperature .Molecular Structure Analysis
The molecular structure of this compound can be determined using various spectroscopic techniques. The International Chemical Identifier (InChI) for a similar compound is "InChI=1S/C19H22ClN5O/c20-16-5-3-6-17(15-16)23-13-11-22(12-14-23)8-4-10-25-19(26)24-9-2-1-7-18(24)21-25/h1-3,5-7,9,15H,4,8,10-14H2" .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be inferred from its molecular structure and the properties of similar compounds. For example, a related compound, “2-(3-(4-(4-chlorophenyl)piperazin-1-yl)propyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one”, has a molecular weight of 464.02 .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activities
- Novel [1,2,4]triazolo[1,5-c]pyrimidine derivatives have been synthesized for their potential antimicrobial activity. This includes the reaction of compounds similar in structure to the chemical , showing antimicrobial potential (El-Agrody et al., 2001).
Antihypertensive Agents
- Compounds structurally related to 1-(3-(4-(4-chlorophenyl)piperazin-1-yl)-3-oxopropyl)-4-isobutylthieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have been explored for their potential as antihypertensive agents. These derivatives have shown promising activity in vitro and in vivo (Bayomi et al., 1999).
5-HT2 Antagonist Activity
- Some derivatives of 1,2,4-triazolo[4,3-a]pyrimidin-3(2H)-one, which is structurally similar, have been tested for 5-HT2 and alpha 1 receptor antagonist activity. These studies indicate that such structures are useful components of 5-HT2 antagonists, offering insights into their potential therapeutic applications (Watanabe et al., 1992).
Antimicrobial Evaluation of Piperazine and Triazolo-Pyrazine Derivatives
- New derivatives including piperazine and triazolo-pyrazine, structurally related to the chemical , have been synthesized and evaluated for their antimicrobial activity against various bacterial and fungal strains. This research contributes to the understanding of antimicrobial properties of such compounds (Patil et al., 2021).
Adenosine A2a Receptor Antagonists
- Research has been conducted on [1,2,4]triazolo[1,5-a][1,3,5]triazine derivatives, which are structurally related, for their potential as adenosine A2a receptor antagonists. These studies have implications for neurological conditions like Parkinson's disease (Vu et al., 2004).
Synthesis and Gastric Antisecretory Activity
- Derivatives of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one have been synthesized and evaluated for their gastric antisecretory activity. This research is significant for understanding the gastroprotective potential of such compounds (Sugiyama et al., 1989).
Direcciones Futuras
Propiedades
IUPAC Name |
12-[3-[4-(4-chlorophenyl)piperazin-1-yl]-3-oxopropyl]-8-(2-methylpropyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN6O2S/c1-16(2)15-30-23(33)22-19(9-14-34-22)31-20(26-27-24(30)31)7-8-21(32)29-12-10-28(11-13-29)18-5-3-17(25)4-6-18/h3-6,9,14,16H,7-8,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBTWPNPSJIGWPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)C2=C(C=CS2)N3C1=NN=C3CCC(=O)N4CCN(CC4)C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE](/img/structure/B2737298.png)
![1-(3-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2737300.png)
![N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2737303.png)

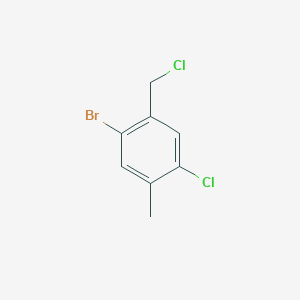
![8-(2,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2737309.png)
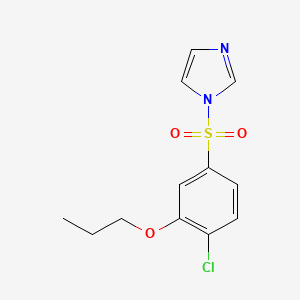
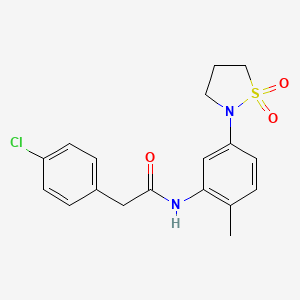
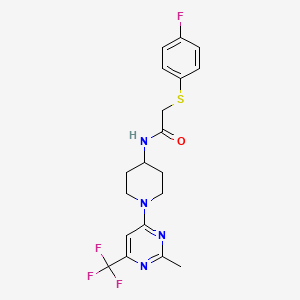
![1-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2737314.png)
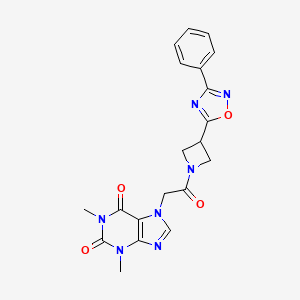
![8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2737316.png)

![7-Thia-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B2737321.png)
